molecular formula C16H18ClN3 B2695812 [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride CAS No. 1046758-19-3

[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride

Cat. No.: B2695812
CAS No.: 1046758-19-3
M. Wt: 287.79
InChI Key: OORJVRMPFGGALS-UHFFFAOYSA-N
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Description

[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride (CAS: 1046758-19-3) is a synthetic indole-derived amine hydrochloride with a pyridin-3-ylmethyl substituent. Its molecular formula is C₁₆H₁₈ClN₃, and it has a molecular weight of 287.79 g/mol . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 3/2
  • Topological polar surface area: 40.7 Ų
  • Complexity score: 269 (indicating a moderately intricate structure) .

The compound’s structure features an indole moiety linked via an ethylamine chain to a pyridine ring, which may influence its receptor-binding affinity and solubility.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORJVRMPFGGALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride typically involves the construction of the indole and pyridine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridine moiety can be introduced through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and pyridines, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Indole derivatives are known for their anticancer properties. Research indicates that [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with indole structures can inhibit tubulin polymerization, a critical process in cancer cell division, leading to cell cycle arrest and apoptosis in cancer cells .

1.2 Antiviral Properties
The compound has shown promise as an antiviral agent. Research highlights the importance of developing new antiviral drugs with diverse mechanisms of action to combat viral infections effectively. Indole derivatives, including this compound, have been tested for their ability to inhibit viral replication and may serve as a basis for new antiviral therapies .

Pharmacological Applications

2.1 Neuroprotective Effects
Indoles have been studied for their neuroprotective properties, particularly in relation to neurodegenerative diseases like Alzheimer's. The compound may influence pathways involved in neuroinflammation and oxidative stress, which are critical in the pathogenesis of such diseases .

2.2 Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Biological Research

3.1 Mechanistic Studies
Research involving this compound has contributed to understanding the mechanisms of action of indole derivatives in biological systems. For instance, studies have explored how these compounds interact with cellular targets and modulate biological pathways, providing insights into their therapeutic potential .

3.2 Structure-Activity Relationship (SAR) Studies
The compound's structure allows for extensive SAR studies, which help identify modifications that enhance biological activity or reduce toxicity. Such studies are crucial in the drug development process, guiding the design of more effective therapeutic agents .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on various cancer cell lines through tubulin inhibition.
Antiviral PropertiesShowed potential as an antiviral agent with diverse mechanisms against viral replication.
Neuroprotective EffectsIndicated possible benefits in neurodegenerative disease models by reducing oxidative stress.

Mechanism of Action

The mechanism of action of [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound is compared to structurally related indole-ethyl-amine derivatives and triazine-based analogs (Table 1).

Table 1: Key Attributes of [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine Hydrochloride and Analogs
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Synthesis Yield (%) Purity (%) Key Features Reference
Target Compound C₁₆H₁₈ClN₃ 287.79 Pyridin-3-ylmethyl Not reported Not reported Indole-ethyl-amine backbone, pyridine
Compound 17 (Triazine derivative) Not reported Not reported Benzo[d]imidazol-1-yl 60 96 1,3,5-Triazine core, dual ethylamine
Compound 19 (Triazine derivative) Not reported Not reported Trifluoromethyl-benzoimidazol-1-yl 76 92 Enhanced lipophilicity via CF₃ group
[(Furan-2-yl)methyl] analog C₁₆H₁₇ClN₂O 276.76 Furan-2-ylmethyl Not reported 95 Heterocyclic furan substitution
Indoramin Hydrochloride C₂₂H₂₆ClN₃O 399.92 Benzamide-piperidine Not reported Not reported Alpha-blocker, bulky benzamide group
5-Chloro-pyridinyl analog C₁₅H₁₅Cl₂N₃ 316.21 5-Chloro-indole, pyridin-3-yl Not reported Not reported Chlorine enhances electronic properties
Key Observations:

Structural Diversity :

  • The target compound’s pyridine substituent contrasts with furan (), benzamide-piperidine (), and triazine-core derivatives (). These modifications influence hydrophobicity and receptor interactions.
  • Indoramin Hydrochloride () incorporates a benzamide-piperidine group, enabling alpha-adrenergic receptor blockade, unlike the target compound’s simpler pyridine substitution.

Synthesis and Purity :

  • Triazine analogs () are synthesized via microwave-assisted methods with yields of 55–84% and HPLC purities of 92–100%, suggesting scalable protocols. The target compound’s synthesis route is unspecified in the evidence.
  • The furan analog () achieves 95% purity, comparable to triazine derivatives.

Indoramin Hydrochloride’s higher molecular weight (399.92 g/mol) and benzamide group may reduce solubility relative to the target compound.

Biological Activity

[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Molecular Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C16H18ClN3
  • Molecular Weight : 287.79 g/mol
  • CAS Number : 1258504-46-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of indole and pyridine derivatives. The exact synthetic pathway may vary, but it generally includes:

  • Formation of the indole structure.
  • Alkylation with ethyl groups.
  • Introduction of the pyridine moiety.

Anticancer Activity

Research has indicated that compounds with indole and pyridine structures often exhibit anticancer properties. A study reported that analogs of indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and A549 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
[2-(1H-Indol-3-yl)-ethyl]HepG223Apoptosis induction
[2-(1H-Indol-3-yl)-ethyl]A54931Cell cycle arrest
Analog with similar structureCaco-239.8Cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a high-throughput screening study against Mycobacterium tuberculosis, it was found that several indole derivatives exhibited promising activity with MIC values below 20 µM, indicating strong potential as antimicrobial agents.

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µM)
[2-(1H-Indol-3-yl)-ethyl]Mycobacterium tuberculosis< 20
Other tested analogsVarious bacteria< 10

Case Studies

  • Study on HepG2 Cells : In a controlled experiment, this compound was shown to reduce cell viability significantly in HepG2 cells, demonstrating its potential as an anticancer agent.
  • Antimicrobial Screening : A comprehensive screening involving over 100,000 compounds identified this compound as a potent inhibitor of Mycobacterium tuberculosis growth, with further investigations confirming its low cytotoxicity against human liver cells (HepG2).

Q & A

Q. What are the recommended synthetic methodologies for preparing [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving indole derivatives and pyridine-containing precursors. For example, analogous indole-pyridine hybrids have been prepared by refluxing 1H-indole-3-carbaldehyde with guanidine nitrate in ethanol, followed by purification via column chromatography . Pd-catalyzed amidation and cyclization strategies, as demonstrated for pyridoindoles, may also be adapted for introducing the pyridin-3-ylmethyl-amine moiety . Key steps include:
  • Use of ethanol or DMF as solvents under reflux conditions.
  • Characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity.
  • Table : Common Reagents and Conditions
ReactantsSolventTemperatureCatalyst (if applicable)Yield Range
Indole derivatives, pyridine precursorsEthanol/DMF80–100°CPd(OAc)₂ (for Pd-catalyzed routes)60–85%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : 1H^1H-NMR and 13C^{13}C-NMR are essential for confirming the indole and pyridine moieties. For example:
  • 1H^1H-NMR peaks at δ 7.0–7.5 ppm (aromatic protons of indole and pyridine).
  • 13C^{13}C-NMR signals for the ethylamine linker (δ 40–50 ppm) and the hydrochloride salt (δ 160–170 ppm) .
    FT-IR can verify secondary amine stretches (~3300 cm1^{-1}) and hydrochloride salt formation (broad O-H/N-H stretches) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for analogous indole derivatives:
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Store in a cool, dry place away from ignition sources (flash point >100°C inferred from similar compounds) .
  • In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can researchers evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Use standardized microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger). Key steps:
  • Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
  • Incubate at 37°C for 24 hours; measure MIC (Minimum Inhibitory Concentration) .
  • Table : Example Bioactivity Data (Analogous Compound)
StrainMIC (µg/mL)Reference
S. aureus32
E. coli64

Q. What molecular docking strategies are suitable for studying its interactions with biological targets?

  • Methodological Answer : Use software like MOE or AutoDock to model interactions with receptors (e.g., androgen receptor or formyl-peptide receptors). Steps:
  • Optimize the compound’s 3D structure using DFT (Density Functional Theory).
  • Dock into the active site (e.g., AR ligand-binding domain) using Lamarckian genetic algorithms.
  • Analyze binding affinity (ΔG ≤ -7.0 kcal/mol suggests strong interaction) and key residues (e.g., LEU704, GLY708 in AR) .

Q. How should contradictory bioactivity data be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
  • Repeat assays with HPLC-purified compound (>95% purity).
  • Validate via orthogonal methods (e.g., time-kill assays for antimicrobial claims).
  • Check solvent effects (e.g., DMSO vs. aqueous solutions) .

Q. What computational methods predict its environmental toxicity or pharmacokinetics?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models or ADMET predictors (e.g., SwissADME):
  • Input SMILES string to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Toxicity risks (e.g., mutagenicity) can be assessed using ProTox-II .

Q. How can this compound serve as a synthon for derivatives with enhanced activity?

  • Methodological Answer : Functionalize the indole NH or pyridine nitrogen via:
  • Alkylation with propargyl bromide for click chemistry applications.
  • Schiff base formation using aldehydes to enhance metal-binding capacity .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary across studies?

  • Methodological Answer : Variations may stem from:
  • Strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa).
  • Differences in compound solubility or stability in culture media.
    Solution: Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How to address discrepancies in molecular docking scores vs. experimental binding data?

  • Methodological Answer :
    Refine docking parameters (e.g., grid size, flexibility of receptor side chains). Validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure actual binding constants .

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